molecular formula C18H25N3O2 B5519825 1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine

1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine

Cat. No. B5519825
M. Wt: 315.4 g/mol
InChI Key: PUAXNUHKYVXCKG-UHFFFAOYSA-N
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Description

The compound falls within the category of synthetic organic molecules that often exhibit significant biological activities. Oxadiazole, a core component of this compound, is a heterocyclic moiety known for its prevalence in compounds with various pharmacological activities.

Synthesis Analysis

Oxadiazoles and their derivatives, including the structurally related 1,3,4-oxadiazoles, are typically synthesized through cyclization reactions involving appropriate precursors, such as hydrazides and carboxylic acids, in the presence of reagents like phosphorous oxychloride or via oxidative cyclization using oxidants like chloramine-T (Rai et al., 2009); (Gaonkar et al., 2006).

Scientific Research Applications

Synthesis and Antibacterial Properties

Compounds featuring 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives incorporating 1,3,4-oxadiazole and piperidine functionalities and found them to exhibit significant antibacterial activity. Such studies highlight the potential of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Tuberculostatic Activity

Similarly, Foks et al. (2004) explored the synthesis of 1,3,4-oxadiazole derivatives and their tuberculostatic activity, suggesting their potential use in combating tuberculosis. The study's findings indicate these compounds' utility in developing treatments against mycobacterial infections (Foks et al., 2004).

Anticancer Evaluation

Additionally, the synthesis of new derivatives and their evaluation against cancer cell lines reveal the potential of 1,3,4-oxadiazole and piperidine-containing compounds in oncological research. Yakantham et al. (2019) synthesized a series of derivatives that showed good to moderate activity against various cancer cell lines, illustrating the potential application of these compounds in cancer therapy (Yakantham et al., 2019).

Luminescent Properties for Material Science

Research on 1,3,4-oxadiazole derivatives also extends into materials science, where their luminescent properties can be harnessed. Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives exhibiting photoluminescence, suggesting their application in the development of luminescent materials and devices (Han et al., 2010).

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

3-(2-methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(15-7-4-3-5-8-15)10-6-11-21(14-18)13-17-19-16(20-23-17)9-12-22-2/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAXNUHKYVXCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=NC(=NO2)CCOC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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